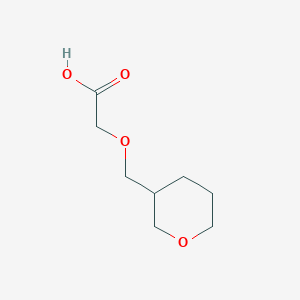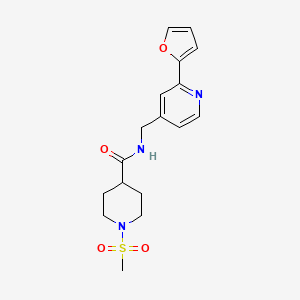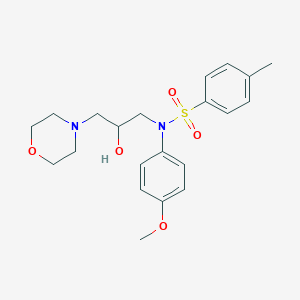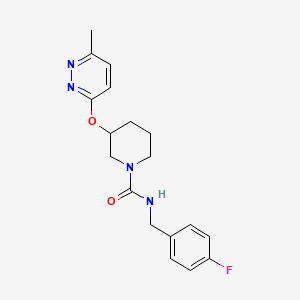
2-(Oxan-3-ylmethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(Oxan-3-ylmethoxy)acetic acid” is represented by the InChI code:1S/C8H14O4/c9-8(10)6-12-5-7-2-1-3-11-4-7/h7H,1-6H2,(H,9,10) . This indicates that the compound has a molecular weight of 174.2 . Physical And Chemical Properties Analysis
The physical form of “this compound” can vary. It has been described as both a powder and an oil . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Stereochemical Synthesis
Research into the stereochemical properties of similar compounds has shown that certain reactions can yield tetrahydrofurans stereospecifically. For instance, substituted 2,8-dioxabicyclo[3.2.1]oct-3-ylmethanols, related in structure to 2-(Oxan-3-ylmethoxy)acetic acid, react with oxalic acid to produce tetrahydrofurans with inversion of configuration at a tertiary carbon. This reaction is considered to proceed through a mechanism involving the carbonyl group generated by hydrolysis of the acetal function, suggesting potential applications in the synthesis of stereochemically complex molecules (Abell, Dimitriadis, & Massy-Westropp, 1984).
Photocatalytic Degradation
The photocatalytic degradation of carboxylic acids on certain surfaces under UV light has been studied, where substances like this compound could potentially play a role. The research demonstrates that under UV light, acids undergo degradation on the Y2O3 surface, an insulator. This process exhibits synergism with semiconductors, indicating potential environmental applications for the degradation of pollutants or as part of synthetic pathways in organic chemistry (Karunakaran, Dhanalakshmi, & Anilkumar, 2009).
Optical Gating of Synthetic Ion Channels
4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound structurally similar to this compound, has been utilized to demonstrate optical gating of nanofluidic devices. The research shows that the inner surface of the channels decorated with photolabile hydrophobic molecules can be altered by irradiation, leading to the generation of hydrophilic groups. This has implications for controlled release and sensing applications, suggesting that derivatives of this compound could find use in the development of advanced materials and nanotechnology (Ali et al., 2012).
Antimicrobial Activity
Research into novel indole-based 1,3,4-oxadiazoles, synthesized from derivatives structurally related to this compound, shows potential antimicrobial activity. These compounds have been tested for their antibacterial and antifungal activities, indicating that the broader family of molecules related to this compound could be a source of new antimicrobial agents (Nagarapu & Pingili, 2014).
Mecanismo De Acción
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess diverse biological activities . They are involved in various biological pathways, including the Wood‒Ljungdahl pathway, which is the only pathway of CO2 fixation coupled to energy storage .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of the compound can vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2-(Oxan-3-ylmethoxy)acetic acid is believed to be involved in various metabolic pathways. It is known to interact with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-(oxan-3-ylmethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-8(10)6-12-5-7-2-1-3-11-4-7/h7H,1-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPQYLPCSCKZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B2816936.png)
![2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2816937.png)
![N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2816941.png)
![{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride](/img/structure/B2816942.png)
![6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2816944.png)
![tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate](/img/structure/B2816945.png)



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2816951.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2816953.png)
![3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2816954.png)